molecular formula C22H20N6O2S B2618613 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide CAS No. 952835-06-2

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2618613
CAS No.: 952835-06-2
M. Wt: 432.5
InChI Key: SBIAHIMMJXRODE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tetraazatricyclic core with a 10-thia (sulfur) bridge, a 3-methylphenyl substituent, and an acetamide linkage to a 4-methylpyridin-2-yl group. Its unique architecture combines nitrogen- and sulfur-containing rings, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties. Structural characterization of such compounds typically relies on crystallographic tools like SHELX for refinement and ORTEP-3/WinGX for visualization .

Properties

IUPAC Name

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-13-4-3-5-15(8-13)28-20-17(11-24-28)21(30)27-16(12-31-22(27)26-20)10-19(29)25-18-9-14(2)6-7-23-18/h3-9,11,16H,10,12H2,1-2H3,(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAHIMMJXRODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=NC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the 3-methylphenyl group via electrophilic aromatic substitution.
  • Incorporation of the 4-methylpyridin-2-yl group through nucleophilic substitution.
  • Final acylation to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may investigate its interactions with various biological targets to develop new drugs.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic and Heterocyclic Motifs

The compound shares key features with spirocyclic and benzothiazole-containing derivatives reported in the literature. For example:

  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Similarities: Both compounds incorporate spirocyclic frameworks and aromatic substituents (e.g., benzothiazole in the analogue vs. 4-methylpyridin-2-yl in the target). Differences: The analogue replaces the tetraazatricyclic core with a 7-oxa-9-aza-spiro[4.5]decane system, reducing nitrogen density but introducing a lactone moiety. The target compound’s thia bridge may enhance metabolic stability compared to the ether (oxa) linkage in the analogue .
  • N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (): Similarities: This compound shares the tricyclic azatricyclo framework and a thia bridge, suggesting comparable synthetic strategies (e.g., cyclocondensation of heteroatom-rich precursors). Differences: The pyridin-2-yl acetamide group in the target compound is replaced with a dimethylaminopropyl-pyrrolidinone benzamide moiety, which could alter solubility and pharmacokinetic profiles .

Methodological Considerations

  • Crystallography : SHELX and ORTEP-3/WinGX are critical for resolving the complex stereochemistry of such compounds, as demonstrated in small-molecule crystallography studies .
  • Dissimilarity Metrics : emphasizes that dissimilarity-driven screening could identify the target compound’s unique pharmacophore features compared to conventional heterocycles .

Biological Activity

The compound 2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a tetraazatricyclo system, which is significant for its interaction with biological targets.

Case Studies

  • Antibacterial Activity : A study on derivatives of thiazolidinones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and streptomycin .
    • Table 1: Antibacterial Activity of Related Compounds
      | Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
      |----------|--------------|--------------|------------------|
      | Compound A | 0.004 | 0.008 | En. cloacae |
      | Compound B | 0.015 | 0.030 | S. aureus |
      | Compound C | 0.011 | 0.020 | E. coli |
  • Antifungal Activity : Similar compounds have also demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi such as T. viride and A. fumigatus .

The mechanism by which these compounds exhibit antimicrobial activity often involves inhibition of key bacterial enzymes or pathways:

  • MurB Inhibition : Some studies suggest that the inhibition of MurB enzyme is crucial for antibacterial activity against E. coli.
  • CYP51Ca Interaction : For antifungal activity, interaction with lanosterol demethylase (CYP51Ca) has been implicated .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound:

  • ADMET Analysis : Preliminary drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling indicate favorable characteristics for further development in medicinal chemistry .

Q & A

Q. Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₂₄H₂₃N₅O₂SDerived from
Molecular Weight457.54 g/molCalculated
Key Functional Groups3-methylphenyl, 4-methylpyridyl

Basic: Which spectroscopic and chromatographic methods are recommended for structural validation?

Answer:

  • NMR (¹H/¹³C): Assign signals for the tetraazatricyclo core (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm).
  • IR: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thia group (C-S) at ~650 cm⁻¹ .
  • X-ray Crystallography: Resolve the bicyclic geometry and confirm bond angles (e.g., C-N-C ~120°) .
  • HPLC: Monitor purity using a C18 column with acetonitrile/water gradient (retention time ~8–10 mins) .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. The 3-methylphenyl group shows hydrophobic interactions with pocket residues, while the tetraazatricyclo core may hydrogen bond with catalytic sites .
  • Quantum Chemical Calculations (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the acetamide oxygen acts as a hydrogen bond acceptor .

Advanced: How to address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from substituent variations (e.g., 3-methylphenyl vs. 3-chlorophenyl analogs). Strategies:

  • Structure-Activity Relationship (SAR): Compare IC₅₀ values of analogs to isolate substituent effects.
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • Meta-Analysis: Pool data from multiple studies (e.g., kinase inhibition assays) to identify trends .

Advanced: What methodologies are effective for analyzing reaction intermediates and byproducts?

Answer:

  • LC-MS/MS: Track intermediates (e.g., open-chain precursors) with m/z 300–400 Da.
  • Tandem Mass Spectrometry (MS/MS): Fragment ions at m/z 150–200 confirm cyclization byproducts.
  • Kinetic Studies: Use pseudo-first-order rate constants to model reaction pathways (e.g., Arrhenius plots for temperature dependence) .

Advanced: How can AI-driven platforms enhance experimental design for this compound?

Answer:

  • Reaction Condition Optimization: Machine learning (e.g., Bayesian optimization) predicts ideal solvent/catalyst combinations from historical datasets.
  • Autonomous Labs: Robotic platforms perform high-throughput screening of analogs (e.g., varying pyridyl substituents).
  • Feedback Loops: Experimental data (e.g., yield, purity) refine computational models iteratively .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent Screening: Test mixed solvents (e.g., DMSO/ethanol) to improve crystal lattice formation.
  • Temperature Gradients: Slow cooling (0.5°C/min) from 60°C to 4°C enhances crystal quality.
  • Co-crystallization: Add co-formers (e.g., succinic acid) to stabilize the tricyclic structure .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma Stability Assays: Use rat plasma to assess esterase-mediated hydrolysis of the acetamide group.
  • Forced Degradation: Expose to heat (40°C) and UV light to identify photolytic byproducts .

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